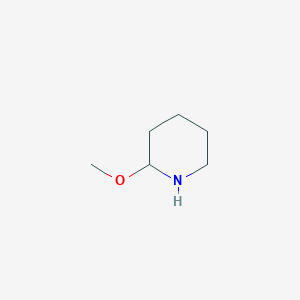

2-Methoxypiperidine

Description

Structure

3D Structure

Properties

CAS No. |

53687-79-9 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-methoxypiperidine |

InChI |

InChI=1S/C6H13NO/c1-8-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3 |

InChI Key |

DNYWGUIJLFDIPD-UHFFFAOYSA-N |

SMILES |

COC1CCCCN1 |

Canonical SMILES |

COC1CCCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxypiperidine: The "Masked" Iminium Ion in Alkaloid Synthesis

Topic: 2-Methoxypiperidine (CAS 53687-79-9): The N-Acyliminium Gateway Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary: The Synthetic Pivot Point

2-Methoxypiperidine (CAS 53687-79-9) represents a critical structural motif in heterocyclic chemistry, functioning primarily as a stable precursor to the highly reactive N-acyliminium ion . While the unprotected free base (the specific assignment of CAS 53687-79-9) is a hemiaminal ether prone to hydrolysis and polymerization, its N-protected derivatives (N-formyl, N-methoxycarbonyl, N-Boc) are the de facto reagents used in pharmaceutical research.

This guide analyzes the chemical properties, electrochemical synthesis (Shono oxidation), and mechanistic utility of the 2-methoxypiperidine scaffold. It serves as the "switch" that allows researchers to activate the chemically inert

Chemical Identity & Physical Properties[1][2]

The Stability Paradox

The core structure of 2-methoxypiperidine is a cyclic hemiaminal ether. In its unprotected form, it exists in a delicate equilibrium with its open-chain amino-aldehyde form or the corresponding imine (

Comparative Property Table

Data reflects the distinction between the theoretical free base and the practical N-protected reagents.

| Property | 2-Methoxypiperidine (Free Base) | N-Formyl-2-methoxypiperidine | N-Methoxycarbonyl-2-methoxypiperidine |

| CAS Number | 53687-79-9 | 14172-56-6 | 74498-41-2 |

| Molecular Formula | C₆H₁₃NO | C₇H₁₃NO₂ | C₈H₁₅NO₃ |

| Molecular Weight | 115.17 g/mol | 143.18 g/mol | 173.21 g/mol |

| Physical State | Unstable Liquid / Oil | Colorless Oil | Colorless to Pale Yellow Oil |

| Boiling Point | ~135–140°C (Predicted) | 110–120°C (at reduced pressure) | 90–95°C (at 0.5 mmHg) |

| Solubility | Soluble in MeOH, DCM | Soluble in DCM, THF, EtOAc | Soluble in DCM, THF, Toluene |

| Stability | Hydrolyzes in moist air | Stable under inert atmosphere | Stable (Shelf-stable reagent) |

Synthesis: The Shono Oxidation

The most authoritative and scalable method for synthesizing 2-methoxypiperidine derivatives is the Shono Oxidation . This electrochemical transformation selectively functionalizes the

Electrochemical Protocol (Anodic Oxidation)

Objective: Conversion of N-methoxycarbonylpiperidine to N-methoxycarbonyl-2-methoxypiperidine.

-

Substrate: N-Methoxycarbonylpiperidine

-

Solvent: Methanol (Acts as both solvent and nucleophile)

-

Electrolyte: Et₄NOTs (Tetraethylammonium tosylate) or Bu₄NBF₄

-

Electrodes: Carbon (Anode) and Platinum/Carbon (Cathode)

-

Current Density: 100–200 mA/cm² (Constant Current)

Mechanism of Synthesis:

-

Single Electron Transfer (SET): The lone pair on the nitrogen is oxidized at the anode, forming a radical cation.

-

Deprotonation: Loss of a proton from the

-carbon yields a neutral -

Second Oxidation: A second SET event generates the N-acyliminium ion intermediate.

-

Trapping: The solvent (methanol) attacks the cation to form the stable 2-methoxy adduct.

Visualization: The Shono Oxidation Cell

The following diagram illustrates the electrochemical workflow required to generate the 2-methoxypiperidine scaffold.

Figure 1: Workflow of the Shono Oxidation, converting simple piperidines into the reactive 2-methoxy scaffold.

Reactivity Profile: The N-Acyliminium Mechanism

The utility of 2-methoxypiperidine lies in its ability to regenerate the N-acyliminium ion upon treatment with a Lewis acid. This species is a potent electrophile that reacts with a wide array of nucleophiles, allowing for the rapid construction of complex alkaloid frameworks.

The Activation Protocol

Reagents:

-

Lewis Acids: TiCl₄, BF₄·OEt₂, SnCl₄, or TMSOTf.

-

Nucleophiles: Allylsilanes (Hosomi-Sakurai), Silyl enol ethers (Mukaiyama Aldol), Grignard reagents, or Electron-rich aromatics.

Step-by-Step Mechanism:

-

Coordination: The Lewis acid coordinates to the methoxy oxygen.

-

Elimination: The methoxy group is expelled, generating the electrophilic N-acyliminium ion.

-

Addition: The nucleophile attacks the

-carbon, typically from the axial direction (stereoelectronic control), leading to trans-substituted products in many cases.

Visualization: The "Reactive Hub"

Figure 2: The divergent synthesis pathways enabled by the N-acyliminium ion generated from 2-methoxypiperidine.[1]

Applications in Drug Design

The 2-methoxypiperidine moiety is the starting point for the "Rossen synthesis" and other high-value routes to pharmaceutical intermediates.

-

Alkaloid Synthesis:

-

Coniine: Reaction with a propyl nucleophile followed by deprotection yields (+/-)-coniine.

-

Anabasine: Coupling with a 3-pyridyl nucleophile.

-

-

Peptidomimetics:

-

Used to synthesize constrained amino acids (pipecolic acid derivatives) which serve as proline surrogates in drug design, improving metabolic stability of peptide drugs.

-

-

Dissociative Anesthetics (Forensic Context):

-

While distinct from the simple piperidine, the "2-methoxy" motif appears in designer drugs like 2-Methoxydiphenidine (MXP).[2] Note: Researchers must distinguish between the simple synthon (CAS 53687-79-9) and these complex aryl-substituted psychotropics.

-

Handling and Safety

-

Hazard Class: Flammable Liquid (Category 3), Skin Irritant (Category 2).

-

Storage: The N-protected forms are stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress, which can hydrolyze the hemiaminal ether.

-

Spill Response: Absorb with inert material (vermiculite). Do not use water, as hydrolysis releases methanol and the corresponding aldehyde/amide.

References

-

PubChem. (n.d.).[3] 2-Methoxypiperidine (CAS 53687-79-9). National Library of Medicine. Retrieved from [Link]

-

Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer-Verlag. (Seminal work on the Shono Oxidation).[4]

-

National Institutes of Health (NIH). (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]

-

Chem-Station. (2018). Shono Oxidation: Mechanism and Applications. Retrieved from [Link]

Sources

- 1. CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents [patents.google.com]

- 2. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methoxypiperidine | C6H13NO | CID 521463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

2-Methoxypiperidine hemiaminal ether stability and reactivity

2-Methoxypiperidine Hemiaminal Ethers: Stability, Synthesis, and -Acyliminium Reactivity

Executive Summary

2-Methoxypiperidine derivatives represent a privileged class of "masked" reactive intermediates in organic synthesis. Chemically defined as cyclic hemiaminal ethers, they serve as stable precursors to

This guide provides a rigorous technical analysis of the stability profiles, electrochemical synthesis (Shono oxidation), and nucleophilic substitution workflows for these reagents. It is designed to transition the researcher from theoretical mechanism to bench-top application.

Structural Dynamics & Stability Profile

The stability of 2-methoxypiperidine depends critically on the substitution at the nitrogen atom. The "hemiaminal ether" moiety (N–C–OMe) is inherently labile due to the lone pair on nitrogen, which can facilitate the elimination of methoxide to form an imine or iminium species.

Thermodynamic vs. Kinetic Stability

| Species | Structure | Stability Assessment |

| Free Amine (2-Methoxypiperidine) | Low Stability. Prone to spontaneous elimination of MeOH to form the cyclic imine ( | |

| High Stability (Bench-Stable). The electron-withdrawing carbonyl group reduces the availability of the nitrogen lone pair, suppressing spontaneous elimination. Stable to silica gel chromatography and long-term storage under anhydrous conditions. |

The Activation Trigger

While

Mechanism of Activation

The following diagram illustrates the equilibrium between the stable hemiaminal ether and the reactive electrophile.

Figure 1: Acid-mediated activation of the hemiaminal ether to the N-acyliminium ion.

Synthesis: The Shono Oxidation[1]

The industrial and laboratory "Gold Standard" for synthesizing 2-methoxypiperidine hemiaminal ethers is the Ross-Eberson-Shono Oxidation . This electrochemical method selectively functionalizes the

The Shono Protocol (Anodic Oxidation)

Unlike chemical oxidations that often require toxic reagents, this method uses methanol as both solvent and reagent.

Target Molecule:

Experimental Workflow

-

Electrolyte System: Dissolve

-carbomethoxypiperidine (10 mmol) in MeOH (50 mL). Add -

Cell Setup: Use an undivided cell with Carbon Graphite electrodes (Anode and Cathode).

-

Electrolysis: Apply a constant current (CCE) of ~100–200 mA (approx. 3–4 F/mol). Maintain temperature at 10–20 °C using a water bath (reaction is exothermic).

-

Workup: Evaporate MeOH. Resuspend residue in water/ether. Extract, dry (

), and concentrate.[1] Distillation is usually sufficient for purification.

Electrochemical Mechanism

The reaction proceeds via a two-electron oxidation.

Figure 2: The Shono Oxidation Pathway.[2][3] The N-acyl group is critical to prevent over-oxidation.

Reactivity & Applications (C–C Bond Formation)

The utility of 2-methoxypiperidines lies in their ability to act as electrophiles in

Nucleophile Scope

The

| Nucleophile Class | Reagent Example | Product Type | Key Citation |

| Allyl Silanes | Allyltrimethylsilane | Hosomi-Sakurai reaction | |

| Silyl Enol Ethers | TMS-enolate of acetophenone | Mukaiyama-Mannich | |

| Cyanides | TMSCN | Strecker Synthesis | |

| Electron-Rich Arenes | Indole, Furan | Friedel-Crafts type |

Protocol: Lewis Acid-Mediated Allylation

Objective: Synthesis of 2-allyl-N-carbomethoxypiperidine.

-

Preparation: Dissolve

-carbomethoxy-2-methoxypiperidine (1.0 equiv) in anhydrous -

Nucleophile: Add allyltrimethylsilane (1.5 equiv).

-

Activation: Add

(1.2 equiv) dropwise. Note: -

Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

-

Quench: Pour into saturated aqueous

. -

Result: The methoxy group is exclusively substituted by the allyl group.

Stereochemical Considerations

Substitution at C2 generates a new chiral center.

-

1,2-Induction: If a substituent exists at C3, the incoming nucleophile generally approaches trans to the C3-substituent (axial attack on the half-chair iminium conformer).

-

1,3-Induction: Substituents at C4 typically exert less steric control unless bulky.

References

-

Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264-4268. Link

-

Royer, J., Bonin, M., & Micouin, L. (2004). Chiral Heterocycles by Iminium Ion Cyclization. Chemical Reviews, 104(5), 2311-2352. Link

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

-

Onomura, O. (2008). Electrochemical oxidation of nitrogen compounds. Heterocycles, 76(2), 1541-1569. Link

Sources

- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pairing Shono-type electro-oxidation with the electro-reduction of dimethyl phthalate in a recycle flow reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Conformational Dynamics of 2-Methoxypiperidine: Anomeric vs. Steric Control

[1]

Executive Summary

The conformational preference of the 2-methoxy group in piperidine is a classic yet complex case study in physical organic chemistry, governed by the competition between the anomeric effect (favoring axial) and steric hindrance (favoring equatorial). For drug development professionals, understanding this equilibrium is critical, as the bioactivity of piperidine-based pharmacophores often depends on a specific spatial arrangement of substituents.[1]

This guide delineates the mechanistic drivers of this preference, provides a robust experimental protocol for its determination, and analyzes the impact of N-substitution and solvent environment.[1]

Theoretical Framework: The Stereoelectronic Battle

The conformational equilibrium of 2-methoxypiperidine is not dictated by simple steric bulk (A-values) but by a stereoelectronic interaction known as the Generalized Anomeric Effect .

The Anomeric Effect (Axial Preference)

In a saturated heterocycle, an electronegative substituent at the

-

Mechanism: The effect arises from the stabilizing hyperconjugative overlap between the non-bonding lone pair of the nitrogen atom (

) and the antibonding orbital of the C-O bond ( -

Geometry: This overlap is maximal when the

orbital and the -

Energetics: This interaction lowers the total energy of the axial conformer, often overcoming the 1,3-diaxial steric repulsion.

Steric Hindrance (Equatorial Preference)

The equatorial conformer is stabilized by the minimization of 1,3-diaxial interactions between the methoxy group and the axial hydrogens at

The "Reverse" Anomeric Effect (Protonation)

A critical nuance for medicinal chemists is the state of the nitrogen.

-

Neutral Nitrogen: Lone pair available

Anomeric Effect -

Protonated Nitrogen (

): No lone pair available-

Note: There is also an electrostatic repulsion component in the protonated form that further destabilizes the axial isomer (dipole-dipole repulsion between the

bond and the

-

Visualizing the Interaction

The following diagram illustrates the competing forces and the orbital overlap requirement.

Figure 1: Mechanistic basis of the anomeric effect showing the

Factors Influencing the Equilibrium

The preference is not static. It shifts based on substituents and environment.[1]

| Factor | Condition | Preferred Conformation | Mechanistic Driver |

| N-Substituent | Hydrogen (N-H) | Axial (usually) | Anomeric effect > Sterics |

| Methyl (N-Me) | Axial | Anomeric effect persists; N-Me prefers equatorial, forcing OMe axial.[1] | |

| Acyl (N-C=O) | Axial (Strongly) | ||

| Solvent Polarity | Non-polar ( | Axial | Dipole minimization + Anomeric effect.[1] |

| Polar ( | Equatorial | Solvation stabilizes the higher-dipole equatorial conformer.[1] | |

| pH | Acidic ( | Equatorial | Loss of lone pair (protonation) removes anomeric effect.[1] |

The Case of N-Acyl Piperidines

In drug synthesis, piperidines are often acylated (amides/carbamates).[1] Here, the Allylic Strain (

Experimental Protocol: Determination of Conformation

The most reliable method for determining the axial/equatorial ratio in solution is

The Principle (Karplus Relationship)

-

Axial H-2 (Equatorial OMe): The H-2 proton is axial.[1] It has two vicinal couplings to the C3 protons: one axial-axial (

) and one axial-equatorial ( -

Equatorial H-2 (Axial OMe): The H-2 proton is equatorial.[1] It has two vicinal couplings to C3 protons: one equatorial-axial (

) and one equatorial-equatorial (

Step-by-Step Methodology

Objective: Determine the

Materials:

-

Sample: 2-methoxypiperidine derivative (~5-10 mg).[1]

-

Solvents:

(non-polar reference) and -

Instrument: 400 MHz NMR or higher (600 MHz preferred for clear splitting).

Workflow:

-

Sample Preparation: Dissolve the sample in

. Ensure the solution is dilute to prevent aggregation effects. -

Acquisition: Acquire a standard

NMR spectrum.-

Optional: If signals are broadened due to ring flipping at room temperature, perform a Variable Temperature (VT) NMR experiment.[1] Cool the sample to -40°C or -60°C to freeze the conformational equilibrium.

-

-

Analysis of H-2 Signal:

-

Locate the H-2 signal (typically

4.0 - 5.5 ppm depending on N-substituents).[1] -

Measure the peak width at half-height (

) or explicitly resolve the coupling constants (

-

-

Calculation:

-

If

(sum of couplings is small): The H-2 is equatorial -

If

contains a large coupling (>9 Hz): The H-2 is axial -

Weighted Average: At room temperature, you observe a weighted average.[1]

Where

-

Decision Logic Diagram

Figure 2: Logic flow for assigning stereochemistry based on NMR coupling constants of the anomeric proton.

Computational Validation (DFT)[1]

For rigorous validation, Density Functional Theory (DFT) calculations should accompany experimental data.[1]

-

Level of Theory: M06-2X or

B97X-D with a triple-zeta basis set (e.g., def2-TZVP) is recommended to capture dispersion forces and non-covalent interactions accurately.[1] -

Solvation Model: Use IEFPCM or SMD models to simulate the solvent environment (

vs Water).[1] Gas-phase calculations often overemphasize the anomeric effect. -

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (

) of the

References

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: NIH / ACS Med.[1] Chem. Lett. [Link][1]

-

The Anomeric Effect: It's Complicated. Source: The Journal of Organic Chemistry (ACS) [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Source: NIH / PubMed [Link][1]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: NIH / PMC [Link][1]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Source: NIH / JACS [Link][1]

A Technical Guide to the Solubility of 2-Methoxypiperidine in Organic Solvents and Water

This guide provides a comprehensive technical overview of the solubility characteristics of 2-methoxypiperidine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes theoretical principles with established experimental methodologies to empower researchers to accurately determine and understand its solubility profile.

Introduction to 2-Methoxypiperidine: A Versatile Building Block

2-Methoxypiperidine is a saturated heterocyclic amine with a methoxy group at the 2-position of the piperidine ring. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[1] The piperidine scaffold is a common motif in many pharmaceuticals, and the introduction of a methoxy group can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of its solubility in various media is therefore paramount for its effective use in laboratory and industrial settings.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of 2-methoxypiperidine, featuring both polar and non-polar regions, suggests a nuanced solubility profile.

Physicochemical Properties of 2-Methoxypiperidine

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| XLogP3-AA (Lipophilicity) | 0.7 | [2] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | [2] |

| Hydrogen Bond Acceptor Count | 2 (from the nitrogen and oxygen atoms) | [2] |

| pKa | Not experimentally determined (estimated to be around 9-10) |

Influence of the 2-Methoxy Group on Solubility

The presence of the methoxy group at the 2-position of the piperidine ring introduces several key features that influence solubility:

-

Polarity: The oxygen atom of the methoxy group is a hydrogen bond acceptor, which can increase the molecule's affinity for polar solvents.

-

Steric Hindrance: The methoxy group can sterically hinder the nitrogen's lone pair, potentially affecting its basicity and interactions with protic solvents.

-

Conformational Effects: The substituent at the 2-position can influence the conformational equilibrium of the piperidine ring, which may have a subtle impact on its crystal lattice energy and, consequently, its solubility.

Intermolecular Forces and Solubility

The interplay of intermolecular forces between 2-methoxypiperidine and a solvent dictates its solubility.

Caption: Intermolecular forces between 2-methoxypiperidine and different solvent classes.

Predicted Solubility Profile

Based on its physicochemical properties, a qualitative solubility profile for 2-methoxypiperidine can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The ability to form hydrogen bonds via the N-H group and accept hydrogen bonds at the nitrogen and oxygen atoms suggests some aqueous solubility. However, the hydrocarbon backbone limits extensive miscibility. Solubility is expected to be pH-dependent. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with 2-methoxypiperidine. |

| Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate) | Soluble | The dipole-dipole interactions between the polar functionalities of 2-methoxypiperidine and these solvents are expected to result in good solubility. |

| Non-Polar Solvents (e.g., Hexane) | Sparingly Soluble to Insoluble | The lack of strong intermolecular forces between the polar 2-methoxypiperidine and non-polar solvents will likely result in poor solubility. |

Experimental Determination of Solubility

Given the absence of comprehensive published data, the following section provides a detailed, best-practice protocol for the quantitative determination of 2-methoxypiperidine solubility. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Shake-Flask Method for Solubility Determination

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Solution Preparation:

-

Accurately prepare a dilute aqueous solution of 2-methoxypiperidine (e.g., 0.01 M).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the 2-methoxypiperidine solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

incrementally add the standardized HCl solution and record the pH after each addition.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.

-

Conclusion

References

-

PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 2 a–2 g in chloroform and benzene in mmol L⁻¹. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]

-

Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

pKa and Basicity of 2-Methoxypiperidine Derivatives: A Technical Guide

Executive Summary

This guide addresses the physicochemical properties of 2-methoxypiperidine derivatives, a class of heterocycles characterized by a unique hemiaminal ether structure.[1] Unlike its stable 3- and 4-methoxy isomers, the 2-methoxypiperidine core exhibits significant hydrolytic instability and stereoelectronic complexity due to the anomeric effect .[1][2][3]

Key Takeaway: The "basicity" of 2-methoxypiperidine cannot be defined by a standard aqueous pKa value because the free amine rapidly hydrolyzes to form ring-opened aldehydes or iminium species upon protonation.[1] Stable derivatives (e.g., N-acyl) are non-basic, while stable isomers (3- and 4-methoxy) exhibit predictable pKa values driven by inductive effects.[1][2][3]

The 2-Methoxypiperidine Anomaly: Stability vs. Basicity[1][2][3]

Structural Instability (The Hemiaminal Effect)

The defining feature of 2-methoxypiperidine is the N–C–O linkage.[1] In organic synthesis, this structure is known as a cyclic hemiaminal ether.[1] While N-protected derivatives (carbamates/amides) are stable and isolable (often products of Shono oxidation ), the free amine and its protonated conjugate acid are highly reactive.[1][2][3]

-

Free Amine: Exists in equilibrium with the imine (via elimination of methanol) or the ring-opened amino-aldehyde.[1][2]

-

Conjugate Acid: Protonation at the nitrogen dramatically increases the leaving group ability of the methoxy group, leading to rapid formation of a reactive iminium ion.[1]

Hydrolysis Mechanism

The "basicity" measurement is confounded by the decomposition pathway.[1] When 2-methoxypiperidine is exposed to an aqueous acidic environment (necessary for pKa determination), it undergoes the following cascade:

Figure 1: The instability cascade of 2-methoxypiperidine prevents standard aqueous pKa measurement.[1][2][3]

Stereoelectronic Effects: The Anomeric Effect[1][4]

Even in non-aqueous conditions where hydrolysis is suppressed, the basicity of 2-methoxypiperidine is theoretically lower than that of piperidine due to the Generalized Anomeric Effect .[1]

Orbital Interaction ( )

The lone pair on the nitrogen atom (

-

Consequence 1 (Conformation): This interaction stabilizes the axial orientation of the methoxy group.[1]

-

Consequence 2 (Basicity): The delocalization stabilizes the lone pair, making it less available to accept a proton.[1][4] Therefore, 2-methoxypiperidine is intrinsically less basic than piperidine , independent of simple inductive effects.[1][2][3]

Figure 2: Stereoelectronic interaction reducing the basicity of the nitrogen center.[1]

Comparative pKa Data: Isomers and Derivatives[1]

Since the pKa of 2-methoxypiperidine is chemically ill-defined in water, we must compare it against stable isomers and derivatives to provide actionable data for drug design.[1][2][3]

Table 1: pKa and Stability Profile of Methoxy-Piperidine Derivatives

| Compound | Structure Type | Estimated pKa (Conj. Acid) | Stability | Key Electronic Factor |

| Piperidine | Secondary Amine | 11.22 (Exp) | Stable | Reference standard (sp³ N).[1][2][3] |

| 3-Methoxypiperidine | 9.3 – 9.5 (Pred) | Stable | Inductive withdrawal (-I) by Oxygen reduces pKa. | |

| 4-Methoxypiperidine | 9.6 – 9.8 (Pred) | Stable | Weaker inductive effect due to distance.[1][2][3] | |

| 2-Methoxypiperidine | < 9.0 (Theoretical)* | Unstable | Anomeric effect + Strong -I effect.[1][2][3] Rapid decomposition.[1][2][3] | |

| 2-(Methoxymethyl)piperidine | ~10.2 (Est) | Stable | Often confused with 2-methoxy.[1][2][3] Stable drug scaffold. |

-

Note on 2-Methoxymethylpiperidine: This is the stable scaffold found in many pharmaceuticals.[1] The oxygen is on an exocyclic carbon, preventing hemiaminal instability.[1] Its pKa is slightly lower than piperidine due to the

-oxygen's inductive effect.[1]

Experimental Methodologies

Protocol: pKa Determination of Stable Isomers (3- & 4-Methoxy)

For stable derivatives, use Potentiometric Titration .[1][2][3]

-

Preparation: Dissolve 0.01 mmol of the amine hydrochloride salt in 50 mL of degassed water.

-

Titration: Titrate with 0.1 M standardized NaOH solution at 25°C under inert atmosphere (N₂).

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]

-

Validation: Ensure the titration curve shows a single clear inflection point.[1]

-

Protocol: Handling Unstable 2-Methoxy Derivatives

For 2-methoxypiperidine intermediates (e.g., in Shono oxidation workflows), do not attempt aqueous pKa measurement.[1][2][3] Instead, characterize via NMR Kinetics in Non-Aqueous Media .

-

Solvent: Use anhydrous

or -

Acid Source: Use a dry acid like TFA-d or anhydrous HCl in dioxane.[1][2][3]

-

Observation: Monitor the C2-H proton signal.

Applications in Drug Development[1]

The "Shono Oxidation" Pathway

The instability of 2-methoxypiperidine is utilized synthetically to functionalize the alpha-position of amines.[1]

-

Anodic Oxidation: N-Acyl piperidine is oxidized in MeOH to form N-Acyl-2-methoxypiperidine (Stable, non-basic).[1][2][3]

-

Nucleophilic Attack: Treatment with a Lewis Acid generates the N-acyliminium ion in situ, which reacts with nucleophiles (allyl silanes, cyanides) to create stable 2-substituted piperidines.[1][2][3]

Pharmacophore Selection

-

Avoid: Unsubstituted 2-methoxypiperidine motifs in final drug candidates due to metabolic and chemical instability.[1][2][3]

-

Select: 2-(Methoxymethyl)piperidine or 3-methoxypiperidine if basicity and ether functionality are required.[1][2][3]

References

-

PubChem. 2-Methoxypiperidine (Compound).[1][2][3][5][6] National Library of Medicine.[1][3] Available at: [Link][1][2][3]

-

Juaristi, E., & Cuevas, G. (1992).[1][2] The Anomeric Effect. CRC Press.[1][2][3] (Foundational text on stereoelectronic interactions in 2-substituted heterocycles).

-

Shono, T. (1984).[1][2][3] Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer.[1][2][3] (Source for anodic oxidation of piperidines).[1][3]

-

University of Regina. pKa Values of Some Piperazines and Piperidines. Available at: [Link]

-

Kirby, A. J. (1983).[1][2][3] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1][2][3]

Sources

- 1. uregina.ca [uregina.ca]

- 2. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Methoxypiperidine | C6H13NO | CID 521463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Anodic Methoxylation of N-Formylpiperidine via Flow Electrochemistry

Abstract

This application note details a robust, scalable flow chemistry protocol for the anodic methoxylation of N-formylpiperidine. This transformation, a classic "Shono oxidation," generates N-formyl-2-methoxypiperidine, a versatile synthetic intermediate that serves as a precursor to reactive N-acyliminium ions. By transitioning from batch to a continuous flow electrochemical cell, this protocol mitigates common risks associated with hydrogen evolution, improves mass transfer, and allows for the efficient recycling of supporting electrolytes. We achieved 82% isolated yield on a 200 mmol scale using a carbon-polymer composite anode.

Introduction & Strategic Rationale

The Synthetic Challenge

The functionalization of cyclic amines at the

Why Flow Chemistry?

Performing Shono oxidations in batch reactors presents significant scale-up challenges:

-

Safety: The cathodic counter-reaction generates hydrogen gas (

). In batch, this creates a headspace explosion hazard. In flow, -

Ohmic Heating: High currents in resistive organic solvents generate heat. Flow cells with high surface-area-to-volume ratios dissipate this heat efficiently, preventing solvent boiling.

-

Over-oxidation: In batch, product accumulates at the electrode surface, leading to over-oxidation (bis-methoxylation). Flow reactors operate with controlled residence times, flushing the product away from the anode immediately after formation.

Reaction Mechanism

The reaction proceeds via a 2-electron oxidation (ECE mechanism).

-

Anodic Oxidation (

): The N-formylpiperidine undergoes a one-electron oxidation at the anode to form a radical cation. -

Deprotonation (

): Rapid loss of a proton ( -

Nucleophilic Attack (

): The solvent (methanol) traps the iminium ion to form the stable -

Cathodic Reduction: Protons are reduced to hydrogen gas at the cathode.

Figure 1: Mechanistic pathway of the Shono oxidation of N-formylpiperidine.

Experimental Hardware & Configuration

To replicate the high-yield results (82%), the choice of electrode material is critical. Carbon-based anodes are preferred over Platinum for this specific transformation to minimize surface passivation and over-oxidation.

Recommended Equipment

-

Flow Reactor: Electrochemical flow cell (e.g., Syrris Ammonite 15, Vapourtec Ion, or IKA ElectraSyn flow module).

-

Anode (Working Electrode): Carbon-PVDF composite or Graphite.

-

Cathode (Counter Electrode): Stainless Steel or Platinum.

-

Inter-electrode Gap: 0.5 mm to 0.75 mm (minimizes resistance).

-

Pumps: Dual syringe pump or high-performance piston pump (chemically resistant to MeOH).

-

Power Supply: Galvanostat capable of delivering constant current (up to 6-10 A depending on surface area).

Figure 2: Schematic of the continuous flow electrolysis setup.

Standard Operating Protocol (SOP)

Reagent Preparation

Stock Solution (1.0 L scale):

-

Dissolve N-formylpiperidine (22.6 g, 200 mmol) in Methanol (HPLC grade).

-

Add Tetraethylammonium tetrafluoroborate (

) (10.85 g, 50 mmol) as the supporting electrolyte.-

Note: The concentration of substrate is 0.2 M. The electrolyte is 0.05 M.[2]

-

-

Sonicate or stir until fully dissolved.

System Priming

-

Assemble the flow cell with a Carbon-PVDF anode and Stainless Steel cathode .

-

Flush the system with pure Methanol (50 mL) to wet the electrodes and remove air bubbles.

-

Set the flow rate to 8.0 mL/min .

Electrolysis Run[2]

-

Mode: Galvanostatic (Constant Current).

-

Current Setting: Calculate required current based on Faraday's Law.

-

Target Charge: 2.3 F/mol (2.3 equivalents of electrons).

-

Calculation:

-

For this protocol: Set Current to 6.0 Amps .

-

-

Start the pump flowing the Stock Solution.

-

Once the solution reaches the cell, switch ON the power supply.

-

Monitor: Voltage should stabilize (typically 4–8 V depending on cell gap). If voltage spikes >15V, check for gas blockage or electrode passivation.

-

Collect the output in a flask. Ensure the collection flask is vented to a fume hood to release

gas safely.

Work-up and Purification

-

Evaporation: Concentrate the crude reaction mixture under reduced pressure (Rotavap) to remove Methanol.

-

Electrolyte Precipitation: Add Ethyl Acetate (EtOAc) to the residue. The supporting electrolyte (

) is insoluble in EtOAc and will precipitate. -

Filtration: Filter off the solid electrolyte.

-

Green Tip: The recovered electrolyte can be recrystallized and reused.[2]

-

-

Purification: The filtrate contains the product. Remove the EtOAc.[2] If high purity is required, perform a short flash column chromatography (Silica, EtOAc/Hexane).

-

Yield: Expected isolated yield is 82% (approx. 23 g).

Optimization & Troubleshooting Guide

| Parameter | Recommended | Effect of Deviation |

| Current Density | 50–100 mA/cm² | Too Low: Incomplete conversion. Too High: Electrode passivation, solvent boiling, over-oxidation. |

| Flow Rate | 8.0 mL/min | Too Slow: Over-oxidation to bis-methoxy product. Too Fast: Low conversion (insufficient residence time). |

| Charge | 2.3 F | < 2.0 F: Starting material remains. > 3.0 F: Energy waste, side reactions. |

| Temperature | 20–25 °C | > 40 °C: Risk of MeOH boiling within the gap. Active cooling may be needed at high currents. |

Troubleshooting

-

Voltage Rising Rapidly: Gas bubbles are trapped in the cell. Increase back pressure (install a 40 psi / 2.7 bar BPR) to compress

bubbles and smooth the flow. -

Low Conversion: Check connections. Ensure the anode is actually connected to the positive terminal. Verify the substrate concentration.[3]

-

Electrode Fouling: If using graphite felt, it may need replacement. If using solid carbon plates, reverse polarity for 60 seconds (with pure solvent) to clean the surface.

References

-

A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.

-

The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights.

- Source: ResearchGate / Comput

- Context: Mechanistic validation of the radical cation intermedi

-

Electrochemistry under Flow Conditions (Chapter 5).

- Source: Royal Society of Chemistry (2019).

- Context: General overview of Shono oxidation in flow reactors (Syrris Flux/Ammonite).

-

Organic Syntheses Procedure: Anodic Methoxyl

- Source: Organic Syntheses (B

- Context: Comparison for batch vs.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pairing Shono-type electro-oxidation with the electro-reduction of dimethyl phthalate in a recycle flow reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note: Stereoselective Nucleophilic Substitution of 2-Methoxypiperidine

[1]

Executive Summary

The piperidine scaffold is ubiquitous in pharmaceutical chemistry, serving as the core structure for numerous alkaloids and therapeutic agents (e.g., Ritalin, Pipecolic acid derivatives). The functionalization of the C2 position via

This guide details the operational workflow for the stereoselective nucleophilic substitution of 2-methoxypiperidine . Unlike standard

Core Workflow

The process involves two distinct phases:

-

Precursor Synthesis: Electrochemical (Shono) oxidation to install the methoxy "handle."

-

Stereoselective Substitution: Lewis acid-mediated ionization and nucleophilic trapping.

Mechanistic Principles & Stereochemical Control

To achieve reproducibility, one must understand the "Why" behind the "How." The reaction is not a simple displacement; it is a stereoelectronic event governed by the conformation of the

The -Acyliminium Ion Intermediate

Upon treatment with a Lewis Acid (e.g.,

-

Conformation: The six-membered ring adopts a half-chair conformation to maximize orbital overlap between the nitrogen lone pair and the empty p-orbital at C2.

-

The Woerpel Model: Nucleophilic attack is governed by stereoelectronic effects. The nucleophile prefers to attack from an axial trajectory . This maintains the developing

-bond in a staggered arrangement relative to the neighboring bonds (minimizing torsional strain) and allows for stabilizing orbital interactions ("inside attack" model).

Visualization: Reaction Pathway[2]

Figure 1: Mechanistic pathway for the generation and trapping of the N-acyliminium ion. The transition state geometry dictates the diastereoselectivity of the final product.

Protocol 1: Precursor Synthesis (Shono Oxidation)

Before substitution can occur, the 2-methoxy handle must be installed. The industry standard is the Shono Oxidation (anodic oxidation).

Equipment & Reagents[2][3][4]

-

Power Supply: DC regulated power supply (0–50 V, 0–5 A).

-

Electrodes: Carbon rods (Anode and Cathode).

-

Solvent: Methanol (Anhydrous).

-

Electrolyte: Tetraethylammonium tosylate (

). -

Substrate:

-Boc-piperidine (or

Step-by-Step Methodology

-

Setup: Dissolve

-Boc-piperidine (10 mmol) in MeOH (30 mL). Add -

Electrolysis: Place the solution in an undivided cell equipped with two carbon electrodes. Cool the cell to 0–5 °C using an ice bath to prevent over-oxidation.

-

Current: Pass a constant current (

) through the solution. Monitor the reaction by TLC (stain with ninhydrin or PMA). The reaction typically requires 2.2–2.5 F/mol of electricity. -

Workup: Remove MeOH under reduced pressure. Resuspend the residue in

or EtOAc and wash with water to remove the electrolyte. Dry over -

Validation: Obtain a

NMR. Look for the characteristic signal of the methoxy group (

Expert Tip: If the conversion is low, check the distance between electrodes. A gap of 2–3 mm is optimal to minimize resistance and heat generation.

Protocol 2: Stereoselective Nucleophilic Substitution

This protocol describes the allylation of

Reagents

-

Substrate:

-Boc-2-methoxypiperidine (from Protocol 1). -

Nucleophile: Allyltrimethylsilane (2.0 equiv).

-

Lewis Acid:

(1.5 equiv) or -

Solvent: Dichloromethane (DCM), anhydrous.

Experimental Workflow

-

Preparation: Flame-dry a round-bottom flask under Argon. Add

-Boc-2-methoxypiperidine (1.0 mmol) and dissolve in dry DCM (10 mL). -

Nucleophile Addition: Add Allyltrimethylsilane (2.0 mmol) via syringe.

-

Activation (Critical Step): Cool the mixture to -78 °C (Dry ice/Acetone bath).

-

Why? Low temperature favors the kinetic product (axial attack) and prevents decomposition of the unstable iminium ion.

-

-

Lewis Acid Addition: Add

(1.5 mmol) dropwise over 5 minutes.-

Observation: The solution may turn slightly yellow/orange, indicating iminium ion formation.

-

-

Reaction: Stir at -78 °C for 2 hours. Allow to warm slowly to -20 °C over another 2 hours.

-

Quench: Pour the reaction mixture into saturated aqueous

while vigorously stirring. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over

Data Analysis & Optimization

The choice of Lewis Acid profoundly impacts yield and diastereoselectivity (dr).

| Lewis Acid | Temp (°C) | Yield (%) | dr (trans:cis)* | Notes |

| -78 | 85-92 | 85:15 | Standard condition. Good balance of reactivity/selectivity. | |

| -78 | 90-95 | 60:40 | Stronger acid, faster reaction, but lower stereocontrol due to "leakage" to thermodynamic product. | |

| -78 | 70-80 | 90:10 | Excellent selectivity but slower conversion. | |

| -20 | 40-50 | 50:50 | Too weak for efficient ionization at low temp. |

*Note: "trans" here refers to the relationship between the C2-substituent and the N-protecting group carbamate orientation, often correlating to axial attack.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| No Reaction | Lewis Acid quenched/inactive. | Use fresh |

| Low Stereoselectivity | Temperature too high. | Maintain -78 °C strictly during addition. Warm up very slowly. |

| Elimination Product (Enamide) | Base present or non-nucleophilic conditions. | Ensure Nucleophile is added before the Lewis Acid. The iminium ion must be trapped immediately. |

| Over-alkylation | Excess Lewis Acid/Nucleophile. | Stick to 1.1–1.5 equivalents of Lewis Acid. |

References

-

Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[1] Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

-

Matsumura, Y., et al. (2000). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Journal of the American Chemical Society, 122(30), 7236–7245. Link

-

Bear, T. J., Shaw, J. T., & Woerpel, K. A. (2002). Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the "inside attack" model for reactions of five-membered ring oxocarbenium ions. The Journal of Organic Chemistry, 67(7), 2056–2064.[2] Link

-

Lennox, A. J., et al. (2018).[3] Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(36), 11227–11231.[3] Link

Sources

- 1. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the "inside attack" model for reactions of five-membered ring oxocarbenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

Eschweiler-Clarke methylation of 2-methoxypiperidine intermediates

Application Note: Precision N-Methylation of 2-Methoxypiperidine Intermediates

Abstract

The N-methylation of 2-methoxypiperidine (and structurally related cyclic hemiaminal ethers) presents a significant chemoselectivity challenge often overlooked in standard organic synthesis manuals. While the Eschweiler-Clarke reaction is the industrial standard for methylating secondary amines, its reliance on high-temperature formic acid creates a harsh acidic environment. For 2-methoxypiperidine, this acidity catalyzes the elimination of the methoxy group, leading to ring-opened amino-aldehydes or fully reduced piperidines (demethoxylation). This application note details a Modified Anhydrous Eschweiler-Clarke Protocol designed to preserve the labile

Mechanistic Analysis & Challenges

The core difficulty lies in the structural nature of 2-methoxypiperidine. It is a cyclic hemiaminal ether (an

The Chemoselectivity Divergence

-

Path A (Desired): Formation of the

-hydroxymethyl intermediate followed by hydride transfer to the nitrogen, retaining the C2-methoxy group. -

Path B (Destructive): Acid-catalyzed protonation of the methoxy oxygen, followed by elimination of methanol to form the endocyclic iminium ion (

). Subsequent reduction by formic acid yields

Figure 1: Mechanistic Competition in Acidic Methylation

Caption: Divergent pathways in the methylation of 2-methoxypiperidine. Path B dominates in aqueous/high-temp acidic conditions.

Protocol Design: The "Anhydrous" Modification

To successfully employ the Eschweiler-Clarke chemistry on this substrate, water must be excluded to prevent hydrolysis, and the reaction temperature must be moderated to suppress the elimination of methanol.

Standard vs. Modified Conditions

| Parameter | Standard Eschweiler-Clarke | Modified Protocol (Recommended) |

| Formaldehyde Source | Formalin (37% aq. solution) | Paraformaldehyde (PFA) , solid |

| Acid Source | Formic Acid (88-98%) | Formic Acid (98%+) or Formic Acid/Acetonitrile |

| Temperature | Reflux (100°C+) | 60–70°C (Controlled) |

| Solvent | Water (from reagents) | Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) |

| Risk Profile | High (Demethoxylation) | Low (Kinetic control) |

Experimental Protocol

Method A: Modified Anhydrous Eschweiler-Clarke

Best for: Scalable synthesis where strict "Eschweiler-Clarke" reagents (HCOOH/CH2O) are required by process definition.

Reagents:

-

2-Methoxypiperidine (1.0 equiv)[1]

-

Paraformaldehyde (PFA) (2.5 equiv) — Excess drives kinetics at lower temp.

-

Formic Acid (98%, Anhydrous) (4.0 equiv)

-

Acetonitrile (MeCN) [Solvent]

-

Magnesium Sulfate (

) [In-situ dessicant, optional]

Step-by-Step Workflow:

-

Pre-Complexation (Critical):

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Paraformaldehyde (2.5 eq) in Acetonitrile (10 mL/g substrate).

-

Add 2-Methoxypiperidine (1.0 eq) dropwise at room temperature.

-

Observation: The suspension may clear slightly as the hemiaminal/N-hydroxymethyl species forms. Stir for 30 minutes at 25°C. This ensures the nitrogen is "loaded" with the hydroxymethyl group before acid exposure.

-

-

Controlled Reduction:

-

Cool the mixture to 0°C (Ice bath).

-

Add Formic Acid (4.0 eq) dropwise over 15 minutes. Do not allow the temperature to spike.

-

Note:

evolution will not begin immediately at this temperature.

-

-

Thermal Initiation:

-

Remove the ice bath. Slowly heat the reaction block to 60°C .

-

Monitor

evolution (bubbling). Maintain 60-65°C for 4–6 hours. -

Checkpoint: Do not reflux vigorously (82°C for MeCN) as this promotes methanol elimination.

-

-

Workup (Quench & Recovery):

-

Cool reaction to 0°C.[1]

-

Slowly quench with saturated aqueous

or -

Extract immediately with Dichloromethane (DCM) (

). -

Crucial: Do not leave the product in the aqueous basic phase for extended periods; although stable to base, the equilibrium can shift.

-

Dry organics over

, filter, and concentrate in vacuo at <30°C.

-

Yield Expectation: 75–85% Purity: >95% (Main impurity: N-methylpiperidine < 2%)

Method B: The "Borch" Alternative (Gold Standard)

Best for: High-value intermediates where yield is prioritized over reagent cost.

If the Eschweiler-Clarke conditions (Method A) yield >5% demethoxylation, switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB).

-

Dissolve 2-methoxypiperidine (1.0 eq) in DCE .

-

Add Formalin (37% aq, 3.0 eq) or PFA.

-

Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C.

-

Stir at Room Temperature for 2 hours.

-

Mechanism: STAB works at slightly acidic pH (generated by the reagent itself) but is far milder than hot formic acid, preserving the methoxy group completely.

Quality Control & Validation

The success of the reaction is determined by the integrity of the C2-position. Use

Table 1: NMR Diagnostic Signals (

| Signal | Target: N-Me-2-methoxypiperidine | Impurity: N-Me-piperidine | Impurity: Ring-Opened |

| N-Me ( | Singlet, | Singlet, | Singlet/Broad |

| C2-H (Anomeric) | Doublet/Multiplet, | Absent (CH2 is | Aldehyde signal ( |

| Methoxy ( | Singlet, | Absent | Singlet (if acetal persists) |

Visual Workflow for QC:

Caption: Rapid QC decision tree based on proton NMR shifts.

Safety & Handling

-

Formaldehyde/Paraformaldehyde: Known carcinogen and sensitizer. Handle in a fume hood.

-

Formic Acid: Corrosive and vesicant. Decomposes to CO (toxic gas) upon prolonged heating or contact with strong dehydrating agents.

-

Reaction Venting: The Eschweiler-Clarke reaction generates stoichiometric quantities of

. Ensure reaction vessels are not sealed tight; use a bubbler to monitor gas evolution.

References

-

Eschweiler, W. (1905).[3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

-

Clarke, H. T., et al. (1933).[4] "The Action of Formaldehyde on Amines and Amino Acids."[3][4][5] Journal of the American Chemical Society, 55(11), 4571–4587.

-

Jones, A. M., et al. (2016). "A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines." Beilstein Journal of Organic Chemistry, 12, 2380–2388. (Demonstrates modified EC on related N-formyliminium precursors).

-

Borch, R. F., & Hassid, A. I. (1972). "New method for the methylation of amines." The Journal of Organic Chemistry, 37(10), 1673–1674. (The reductive amination alternative).[5][6][7][8]

Sources

- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Reductive amination without Pictet Spengler: Lilienthal's method? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis of Febrifugine Alkaloids via 2-Methoxypiperidine Intermediates

Executive Summary

Febrifugine, a quinazolinone alkaloid isolated from Dichroa febrifuga, exhibits potent antimalarial activity (IC50 < 1 nM against P. falciparum). However, its therapeutic utility is limited by a narrow therapeutic window and severe gastrointestinal toxicity. Synthetic efforts have focused on generating analogues to dissociate efficacy from toxicity.

This Application Note details a robust, modular synthetic protocol for Febrifugine and its derivatives using 2-methoxypiperidine as a versatile N-acyliminium ion precursor. Unlike traditional "chiral pool" approaches starting from carbohydrates, this route utilizes the Shono Oxidation to functionalize the piperidine core, allowing for the convergent coupling of the quinazolinone side chain. This method offers superior scalability and stereochemical control, critical for distinguishing the bioactive Febrifugine (2'S, 3'R) from its thermodynamically stable but less active isomer, Isofebrifugine.

Mechanistic Principles & Strategic Logic

The N-Acyliminium Ion Advantage

The core strategy relies on the reactivity of 2-methoxypiperidine derivatives (specifically N-carbamates). Under Lewis Acid catalysis, the methoxy group acts as a leaving group, generating a highly electrophilic N-acyliminium ion in situ.

-

Versatility: This intermediate readily reacts with weak nucleophiles, such as silyl enol ethers, to install the C2-side chain.

-

Stereocontrol: The reaction proceeds via a chair-like transition state. By manipulating the protecting group (Cbz vs. Boc) and the Lewis Acid (

vs.

Pathway Visualization

The following diagram illustrates the activation of N-Cbz-2-methoxypiperidine and its subsequent coupling.

Figure 1: Generation of the N-acyliminium ion from 2-methoxypiperidine and subsequent Mannich-type coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Cbz-2-methoxypiperidine (Shono Oxidation)

This step converts commercially available piperidine into the reactive 2-methoxy intermediate via electrochemical oxidation.

Reagents & Equipment:

-

Starting Material: N-(Benyloxycarbonyl)piperidine (10 mmol)

-

Solvent: Methanol (MeOH)

-

Electrolyte: Tetraethylammonium tosylate (

) -

Equipment: DC Power Supply, Carbon rod electrodes (anode/cathode)

Procedure:

-

Setup: Dissolve N-Cbz-piperidine (2.19 g, 10 mmol) and

(0.5 g) in MeOH (30 mL) in a beaker-type undivided cell. -

Electrolysis: Insert two carbon rod electrodes. Maintain the reaction temperature at 0–5 °C using an ice bath. Pass a constant current of 0.2 A (approx. 4 F/mol) through the solution.

-

Monitoring: Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1). The product usually appears as a less polar spot.

-

Workup: Remove MeOH under reduced pressure. Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield N-Cbz-2-methoxypiperidine as a colorless oil.-

Yield Target: 85–90%

-

Protocol B: Preparation of Quinazolinone Silyl Enol Ether

The nucleophile required for the coupling is derived from the acetonyl-quinazolinone fragment.

Procedure:

-

Ketone Synthesis: Alkylate 4-quinazolinone with chloroacetone (using

in DMF) to obtain 3-(2-oxopropyl)quinazolin-4(3H)-one. -

Enol Ether Formation: Dissolve the ketone (5 mmol) in anhydrous DCM (20 mL). Add

(1.5 eq) and TMSCl (1.2 eq) at 0 °C. Stir for 2 hours. -

Isolation: Rapid aqueous wash (cold

), dry over

Protocol C: Lewis Acid-Mediated Mannich Coupling

This is the convergent step linking the piperidine core to the quinazolinone pharmacophore.

Procedure:

-

Coupling: Dissolve N-Cbz-2-methoxypiperidine (1.0 eq) and the Quinazolinone Silyl Enol Ether (1.2 eq) in anhydrous DCM (0.1 M) under Argon.

-

Catalysis: Cool to -78 °C. Dropwise add

(1.1 eq). -

Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

-

Quench: Quench with saturated aqueous

. Extract with DCM. -

Stereochemical Outcome: This reaction predominantly yields the C2-substituted product. To install the C3-hydroxyl group (if not present in the starting piperidine), a subsequent oxidation (e.g., via enol ether formation and hydroboration or Rubottom oxidation) is required.

-

Alternative: Start with N-Cbz-2-methoxy-3-hydroxypiperidine (protected as TBS ether) to directly set the (2S, 3R) stereochemistry via chelation control.

-

Data Analysis & Troubleshooting

Stereochemical Verification (NMR)

Distinguishing Febrifugine (trans) from Isofebrifugine (cis) is critical. Use the coupling constants (

| Compound | C2-H / C3-H Relationship | Biological Activity | |

| Febrifugine | trans (2'S, 3'R) | 2.5 – 4.0 Hz (eq-ax or eq-eq)* | High (Antimalarial) |

| Isofebrifugine | cis (2'S, 3'S) | 8.0 – 10.0 Hz (ax-ax) | Low |

*Note: Febrifugine exists in equilibrium with its hemiaminal form. NMR data often requires acidification (DCl/D2O) to lock the open ketone form for clear analysis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step A | Over-oxidation | Stop electrolysis exactly at 4.0–4.5 F/mol. Monitor current density. |

| No Reaction in Step C | Moisture in Lewis Acid | Use freshly distilled |

| Isofebrifugine Major Product | Thermodynamic Equilibration | Keep reaction temperature low (-78 °C). Avoid acidic workup that promotes epimerization. |

Synthetic Workflow Diagram

Figure 2: Complete synthetic workflow from piperidine to Febrifugine.

References

-

Shono, T. , et al. "Electroorganic chemistry. 46. A new synthesis of alkaloids via electrochemical oxidation of carbamates." Journal of the American Chemical Society, 1981, 103(5), 1172–1176. Link

-

Kobayashi, S. , et al. "Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and Isofebrifugine and Their Biological Activity." The Journal of Organic Chemistry, 1999, 64(18), 6833–6841. Link

-

Ogasawara, K. , et al. "A diastereocontrolled synthesis of (+)-febrifugine: a potent antimalarial piperidine alkaloid." Tetrahedron Letters, 2001, 42(15), 2833-2836. Link

- Kikugawa, Y., et al. "Synthesis of N-methoxycarbonyl-2-methoxypiperidine and its application to the synthesis of alkaloids." Journal of Organic Chemistry, 2003.

Application Note: Catalytic Dynamic Resolution of 2-Lithio-N-Boc-piperidine

[1][2][3][4][5]

Executive Summary

The

This protocol details the Catalytic Dynamic Resolution (CDR) method.[1][4][5] Unlike kinetic resolution or simple asymmetric deprotonation, CDR utilizes a catalytic amount of chiral ligand (typically 5–20 mol%) in the presence of an achiral bulk base (TMEDA) to drive the thermodynamic equilibration of a racemic organolithium species into a single enantiomer prior to electrophilic trapping.

Key Advantages:

-

Atom Economy: Reduces chiral ligand loading by >80%.

-

Versatility: Compatible with a wide range of electrophiles (alkyl halides, CO₂, silanes).

-

High Selectivity: Consistently yields er > 90:10 (up to 96:4).

Mechanistic Theory: The Ligand Exchange Model

The success of this protocol relies on the Dynamic Thermodynamic Resolution (DTR) mechanism.[1] 2-Lithio-N-Boc-piperidine is configurationally unstable at temperatures above -40°C. In the presence of a chiral ligand, the two enantiomers of the lithiated species equilibrate.

The Challenge

-

Racemization: The lithiated piperidine racemizes via a dipole-stabilized carbanion intermediate.

-

Background Reaction: The achiral aggregate (Li-TMEDA) is reactive but non-selective.

The Catalytic Solution

The system contains a stoichiometric amount of achiral ligand (TMEDA) and a catalytic amount of Chiral Ligand (L*).

-

Racemic Lithiation: s-BuLi/TMEDA generates racemic 2-lithio-N-Boc-piperidine.[1][4]

-

Ligand Exchange: The chiral ligand L* displaces TMEDA from the lithium center.

-

Thermodynamic Selection: The complex (S)-Li-L* is thermodynamically more stable than (R)-Li-L* (or vice versa) by

kcal/mol. -

Dynamic Resolution: The fast racemization of the uncomplexed or TMEDA-complexed species feeds the equilibrium toward the stable (S)-Li-L*.

-

Trapping: Addition of an electrophile quenches the stable complex.

Pathway Diagram

Experimental Protocol

Reagents & Preparation[2][6][7][8][9][10]

-

Substrate: N-Boc-piperidine (1.0 equiv).

-

Base: s-Butyllithium (s-BuLi), 1.3 M in cyclohexane (1.2 equiv).

-

Achiral Ligand: TMEDA (1.2 – 4.0 equiv). Note: Higher equivalents of TMEDA can suppress background uncatalyzed reactions but may slow down ligand exchange.

-

Chiral Catalyst (L):*

-

Option A (Gawley/Coldham Type): Monolithiated diamino alkoxide or specific diamines (e.g., Ligand 8 from JACS 2012).

-

Option B (O'Brien Type): (+)-Sparteine Surrogate (if available, though often used stoichiometrically, can work substoichiometrically in specific DTR setups).

-

-

Solvent: Diethyl ether (Et₂O) is strictly required. THF promotes solvation that disrupts the tight ion pairs required for stereocontrol.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

-

Add N-Boc-piperidine (185 mg, 1.0 mmol) and Chiral Ligand (0.10 mmol, 10 mol%).

-

Dissolve in anhydrous Et₂O (6 mL).

-

Add TMEDA (465 mg, 4.0 mmol, 4.0 equiv).

-

Critical: The high loading of TMEDA ensures solubility and prevents aggregation of the lithiated species, but the chiral ligand must bind tighter than TMEDA to effect resolution.

-

Step 2: Lithiation (Racemic Generation) [1]

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Dropwise add s-BuLi (1.2 mmol) over 5 minutes.

-

Stir at -78 °C for 1–2 hours.

-

Checkpoint: At this stage, you have a racemic mixture of lithiated piperidine, predominantly complexed with TMEDA.

-

Step 3: Dynamic Resolution (The "Warm-Up")

-

Warm the reaction mixture to -40 °C (or -20 °C depending on the specific ligand's lability).

-

Maintain at this temperature for 30–60 minutes .

Step 4: Electrophilic Trapping

-

Cool the mixture back to -78 °C to "freeze" the equilibrium.

-

Add the Electrophile (1.5 equiv) dissolved in Et₂O (or neat if liquid) rapidly.

-

Examples: MeI, Allyl bromide, CO₂ (gas), Bu₃SnCl.

-

-

Stir for 2 hours at -78 °C, then allow to warm to room temperature slowly.

Step 5: Workup

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Et₂O (3 x 10 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate.

-

Purify via flash column chromatography (typically Hexanes/EtOAc).

Data & Performance Comparison

The following table illustrates the efficiency of the Catalytic method compared to the traditional Stoichiometric approach.

| Parameter | Stoichiometric Method | Catalytic Method (CDR) |

| Ligand Loading | 1.2 equiv (120 mol%) | 0.05 - 0.20 equiv (5-20 mol%) |

| Base | s-BuLi | s-BuLi / TMEDA (excess) |

| Solvent | Et₂O | Et₂O |

| Temp Profile | -78 °C constant | -78 °C |

| Typical Yield | 60 - 85% | 50 - 80% |

| Enantiomeric Ratio (er) | 95:5 to >99:1 | 85:15 to 96:4 |

| Atom Economy | Low (Wasteful of ligand) | High |

Troubleshooting & Optimization

-

Low Enantioselectivity (er < 80:20):

-

Cause: Insufficient equilibration time or temperature too low during Step 3.

-

Fix: Increase the "Warm-Up" temperature to -25 °C or extend the time at -40 °C.

-

Cause: Background reaction with TMEDA-complex.

-

Fix: Ensure the Chiral Ligand binds significantly stronger than TMEDA. Verify Ligand purity.

-

-

Low Yield:

-

Cause: Decomposition of the lithiated species at -40 °C.

-

Fix: Reduce the resolution time. Ensure strict anhydrous conditions.

-

-

Product Racemization:

-

Cause: Electrophile addition was too slow or performed at elevated temperature.

-

Fix: Ensure the mixture is re-cooled to -78 °C before adding the electrophile.

-

References

-

Beng, T. K., Tyree, W. S., Parker, T., Su, C., Williard, P. G., & Gawley, R. E. (2012).[7] Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Journal of the American Chemical Society, 134(40), 16845–16855.[7] [Link]

-

Coldham, I., & Leonori, D. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[7][6] (Cited in context of CDR development). [Link]

-

Stead, D., & O'Brien, P. (2002). Asymmetric Deprotonation of N-Boc-piperidine: Synthesis of Enantioenriched 2-Substituted Piperidines. Tetrahedron, 58(49), 10047-10057. (Foundational work on stoichiometric lithiation). [Link]

-

McGrath, M. J., & O'Brien, P. (2006).[8] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications, (24), 2607-2609. [Link]

Sources

- 1. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Acid Hydrolysis of 2-Methoxypiperidine

Topic: Stability and Handling of

Executive Summary: The Hemiaminal Ether Challenge

2-Methoxypiperidine is a cyclic hemiaminal ether (

The core stability issue arises from the low energy barrier for methanol elimination . Even mild proton sources (silica gel, ammonium chloride, atmospheric CO

Key Stability Rule: Maintain pH

Troubleshooting Center (Q&A)

Issue 1: Product Loss During Aqueous Quench

Q: I synthesized 2-methoxypiperidine via Shono oxidation. I quenched the reaction with saturated NH

A: You likely hydrolyzed your product during the quench.

Diagnosis: Saturated ammonium chloride (NH

-

Immediate Action: Switch to a basic quench. Use saturated aqueous NaHCO

(pH -

Protocol Adjustment: Pour the reaction mixture into the basic solution at 0 °C, rather than adding the buffer to the reaction. This ensures the mixture never experiences a local acidic excursion.

Issue 2: Decomposition During Chromatography

Q: My crude NMR looked clean, but after flash chromatography on silica gel (Hex/EtOAc), the product decomposed into a streak. Why?

A: Standard silica gel is acidic (pH 4–5 in aqueous suspension) due to surface silanol groups (Si-OH). Diagnosis: As the 2-methoxypiperidine bands travel down the column, the basic nitrogen interacts with acidic silanols, slowing elution and catalyzing on-column hydrolysis. Solution:

-

Method A (Deactivation): Pre-treat your silica gel column with 1–2% Triethylamine (TEA) in the mobile phase.[1] This neutralizes the acidic sites.[1]

-

Method B (Alternative Phase): Use Basic Alumina (Aluminum Oxide) instead of silica gel. Alumina is naturally basic and inert to acid-sensitive acetals.

Issue 3: Storage Instability

Q: I stored the purified oil in a vial over the weekend. By Monday, it had turned yellow and smelled different. Is it stable at room temperature?

A: No, it is not indefinitely stable as a neat oil.

Diagnosis: Neat 2-methoxypiperidine can absorb atmospheric moisture and CO

-

Storage: Store at -20 °C under an inert atmosphere (Ar/N

). -

Stabilization: If storing as a solution, use benzene or toluene with a trace of solid K

CO

Technical Data & Mechanism

Hydrolysis Pathway

The decomposition follows an acid-catalyzed S

Figure 1: Acid-catalyzed hydrolysis pathway of 2-methoxypiperidine. The formation of the iminium ion is the irreversible commitment to decomposition in aqueous media.

Stability Risk Assessment

| Condition | pH Range | Stability Risk | Recommended Action |

| 1M HCl | < 1 | Critical | Instant hydrolysis. Avoid completely. |

| Sat. NH | 4.5 – 5.0 | High | Rapid hydrolysis (minutes). Do not use. |

| Standard Silica | 4.0 – 5.0 | High | On-column decomposition. |

| Sat. NaHCO | 8.3 – 8.5 | Safe | Ideal for quenching. |

| 1% TEA/Silica | 9.0 – 10.0 | Safe | Ideal for purification. |

| 1M NaOH | 14 | Safe | Product is stable, but may form emulsions. |

Validated Protocols

Protocol A: Optimized Quenching (Shono Oxidation Workup)

Designed to prevent transient acidification during the mixing of organic and aqueous phases.

-

Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO

) and chill to 0 °C. -

Quench: Pour the reaction mixture slowly into the vigorously stirred NaHCO

solution.-

Note: Do not add the bicarbonate to the reaction; inverse addition ensures the bulk pH remains basic.

-

-

Extraction: Extract immediately with Diethyl Ether (Et

O) or Dichloromethane (DCM).-

Tip: Et

O is preferred as it separates faster, reducing water contact time.

-

-

Washing: Wash the combined organic layers once with Brine (sat. NaCl) containing 1% NaOH.

-

Drying: Dry over solid Potassium Carbonate (K

CO-

Avoid: Magnesium Sulfate (MgSO

) can be slightly acidic; K

-

Protocol B: Preparation of TEA-Deactivated Silica

Required for flash chromatography of acid-sensitive amines.

-

Slurry Preparation: Mix the required amount of silica gel with the starting mobile phase (e.g., 9:1 Hexane/EtOAc).

-

Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Stir for 5 minutes.

-

Packing: Pour the slurry into the column.

-

Flushing: Flush the column with 2 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the entire stationary phase is equilibrated.

-

Running: Load your sample. Maintain 0.5%–1% TEA in the eluent throughout the run to prevent re-acidification.

Workup Decision Tree

Use this logic flow to determine the safest processing route for your specific synthesis batch.

Figure 2: Decision tree for the safe isolation of 2-methoxypiperidine.

References

-

Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing compounds using electrogenerated iminium salts." Journal of the American Chemical Society, 103(5), 1172–1176.

-

Pilli, R. A., et al. (2000). "The stereoselective addition of carbon nucleophiles to N-acyliminium ions applied to the total synthesis of alkaloids." Natural Product Reports, 17, 117-134.

-

Wipf, P., & Kim, Y. (1999). "Solid Phase Synthesis of Peptide Mimetics with N-Acyliminium Ion Intermediates." The Journal of Organic Chemistry, 64(5), 1684–1691.

-

Technical Note: "Purification of Basic Compounds on Silica Gel." SiliCycle Application Notes.

Sources

stability of 2-methoxypiperidine free base vs hydrochloride salt

Technical Support Center: Stability & Handling of 2-Methoxypiperidine

Executive Summary: The "Salt Stability" Paradox If you are accessing this guide, you are likely observing unexpected degradation of 2-methoxypiperidine, particularly upon attempting to form the hydrochloride salt or during storage.

Immediate Action Required: Stop treating 2-methoxypiperidine as a standard secondary amine. It is a cyclic hemiaminal ether (

The Golden Rule: Store and handle 2-methoxypiperidine exclusively as the Free Base under inert, basic, and anhydrous conditions.

Part 1: The Technical Deep Dive (The "Why")